
Ácido hexadecenoico
Descripción general
Descripción
El Ácido 2-trans-Hexadecenoico, también conocido como ácido trans-2-hexadecenoico, es un ácido graso monoinsaturado con la fórmula molecular C₁₆H₃₀O₂. Se caracteriza por un doble enlace entre los átomos de carbono segundo y tercero en la configuración trans. Este compuesto es un intermedio en la β-oxidación del ácido palmítico, un proceso crucial para el metabolismo de los ácidos grasos en organismos vivos .
Aplicaciones Científicas De Investigación
El Ácido 2-trans-Hexadecenoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.
Biología: Se estudia su papel en el metabolismo de los ácidos grasos y sus efectos en los procesos celulares.
Medicina: Se investiga su potencial efecto terapéutico, incluidas propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de tensioactivos, lubricantes y materiales biobasados.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-trans-Hexadecenoico involucra su incorporación en las membranas celulares y su participación en las vías metabólicas. Actúa como sustrato para las enzimas involucradas en el metabolismo de los ácidos grasos, influenciando la producción de energía y la síntesis de lípidos bioactivos. El compuesto puede modular las vías de señalización relacionadas con la inflamación y la proliferación celular .
Safety and Hazards
Direcciones Futuras
Hexadecenoic acid is considered as a fatty acid with anti-inflammatory properties . The best known of them, palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), has been identified as a lipokine with important beneficial actions in metabolic diseases . Further investigation into the biochemistry of sapienic acid production in human sebaceous glands could provide insight into the pathogenesis of human skin disease .
Análisis Bioquímico
Biochemical Properties
Hexadecenoic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .
Cellular Effects
Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase in morbidly obese patients .
Molecular Mechanism
At the molecular level, hexadecenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of hexadecenoic acid may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The ratio between hexadecenoic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .
Transport and Distribution
Hexadecenoic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It has been suggested that the mitochondrial enzyme activating hexadecanedioic acid is probably localized outside the inner mitochondrial compartment .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Ácido 2-trans-Hexadecenoico se puede sintetizar mediante la hidrogenación parcial del ácido hexadecinoico. Este proceso implica el uso de un catalizador de paladio bajo condiciones de hidrogenación controladas para reducir selectivamente el triple enlace a un doble enlace trans.
Métodos de producción industrial
La producción industrial del Ácido 2-trans-Hexadecenoico generalmente involucra la extracción y purificación de fuentes naturales como aceites vegetales. El compuesto se puede aislar mediante destilación fraccionada y pasos de purificación posteriores para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-trans-Hexadecenoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar derivados del ácido hexadecenoico.
Reducción: El doble enlace se puede reducir para formar ácido hexadecanoico.
Sustitución: El grupo carboxilo puede participar en reacciones de esterificación y amidación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Los cloruros de ácido y las aminas se usan comúnmente para reacciones de esterificación y amidación.
Productos principales
Oxidación: Produce derivados del ácido hexadecenoico.
Reducción: Rinde ácido hexadecanoico.
Sustitución: Forma ésteres y amidas del ácido hexadecenoico.
Comparación Con Compuestos Similares
Compuestos similares
Ácido palmitoleico: Un ácido graso monoinsaturado cis con un doble enlace en el noveno carbono.
Ácido oleico: Un ácido graso monoinsaturado cis con un doble enlace en el noveno carbono.
Ácido esteárico: Un ácido graso saturado sin dobles enlaces.
Unicidad
El Ácido 2-trans-Hexadecenoico es único debido a su configuración trans y su papel específico como intermedio en la β-oxidación del ácido palmítico. Esto lo distingue de otros ácidos grasos monoinsaturados, que típicamente tienen configuraciones cis y diferentes roles metabólicos .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of hexadecenoic acid can be achieved through the oxidation of palmitoleic acid.", "Starting Materials": [ "Palmitoleic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, etc.)", "Solvent (e.g. acetone, ethanol, etc.)", "Acid catalyst (e.g. sulfuric acid, hydrochloric acid, etc.)" ], "Reaction": [ "Dissolve palmitoleic acid in a suitable solvent", "Add an acid catalyst to the solution", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction temperature at around 60-80°C", "Continue stirring for several hours until the reaction is complete", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
Número CAS |
629-56-1 |
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
hexadec-2-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
Clave InChI |
ZVRMGCSSSYZGSM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)O |
Descripción física |
Solid |
Pictogramas |
Corrosive |
Sinónimos |
TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

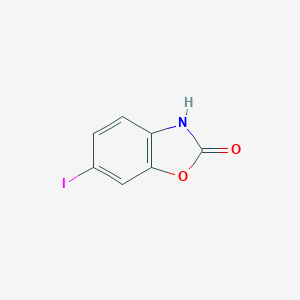
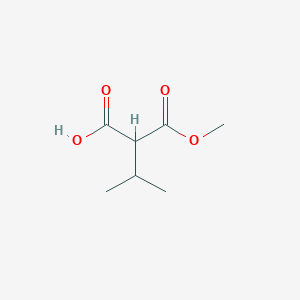
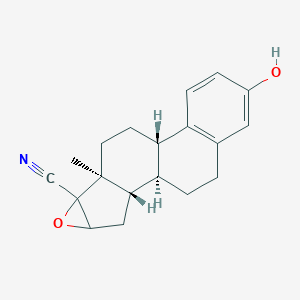


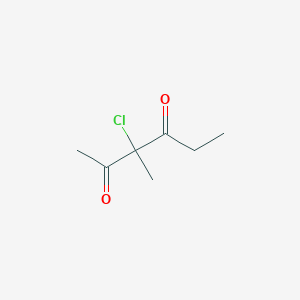
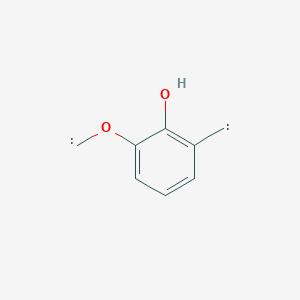

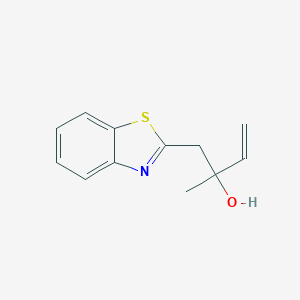
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
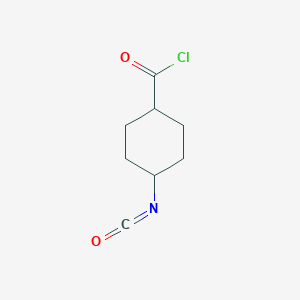

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
